molecular formula C10H9N B3021827 2-Phenylcyclopropanecarbonitrile CAS No. 4660-02-0

2-Phenylcyclopropanecarbonitrile

Cat. No.: B3021827
CAS No.: 4660-02-0
M. Wt: 143.18 g/mol
InChI Key: KUCVFITUDJTMFA-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique cyclopropane ring structure, which imparts interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with a suitable cyclopropanation reagent. For example, the reaction of phenylacetonitrile with diazomethane in the presence of a catalyst can yield this compound. Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclopropanecarbonitrile to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenyl group or the nitrile group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted phenylcyclopropanecarbonitrile derivatives.

Scientific Research Applications

2-Phenylcyclopropanecarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylcyclopropanecarbonitrile depends on the specific reaction or application. In general, the compound’s cyclopropane ring and nitrile group can interact with various molecular targets, leading to different chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, or radical reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylacetonitrile: Contains a phenyl group but lacks the cyclopropane ring, leading to different applications and reactions.

    2-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

2-Phenylcyclopropanecarbonitrile is unique due to its combination of a phenyl group and a cyclopropane ring with a nitrile group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-phenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVFITUDJTMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302717
Record name 2-Phenylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4660-02-0, 5590-14-7
Record name 2-Phenylcyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4660-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonitrile, 2-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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